N-(2-fluoroethyl)cyclopentanesulfonamide
Description
N-(2-fluoroethyl)cyclopentanesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a cyclopentane ring and a 2-fluoroethyl group
Properties
Molecular Formula |
C7H14FNO2S |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-(2-fluoroethyl)cyclopentanesulfonamide |
InChI |
InChI=1S/C7H14FNO2S/c8-5-6-9-12(10,11)7-3-1-2-4-7/h7,9H,1-6H2 |
InChI Key |
CPTPXPPBBCPNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)NCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)cyclopentanesulfonamide typically involves the reaction of cyclopentanesulfonyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Cyclopentanesulfonyl chloride+2-fluoroethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)cyclopentanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanesulfonic acid.
Reduction: Formation of cyclopentylamine.
Substitution: Formation of various substituted cyclopentanesulfonamides.
Scientific Research Applications
N-(2-fluoroethyl)cyclopentanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)cyclopentanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The 2-fluoroethyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanesulfonamide: Lacks the 2-fluoroethyl group, which may result in different chemical and biological properties.
N-(2-chloroethyl)cyclopentanesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-(2-bromoethyl)cyclopentanesulfonamide: Contains a bromine atom, leading to different chemical behavior compared to the fluorine-containing compound.
Uniqueness
N-(2-fluoroethyl)cyclopentanesulfonamide is unique due to the presence of the 2-fluoroethyl group, which can influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable tool in various research and industrial applications.
Biological Activity
N-(2-fluoroethyl)cyclopentanesulfonamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a cyclopentane ring with a fluoroethyl substituent. This structural configuration is believed to influence its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as kinases. Inhibitors that contain a sulfonamide moiety often exhibit significant binding affinity to active sites of target enzymes, disrupting their normal function.
- Receptor Modulation : It may also interact with various receptors involved in signaling pathways, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For example, fluorinated derivatives have shown enhanced cytotoxic effects against cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | A375 (melanoma) |
| Vemurafenib | 20 | COLO829 (melanoma) |
| Dabrafenib | 25 | HCT116 (colorectal) |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antibacterial Activity
Fluorinated compounds have also demonstrated significant antibacterial properties. The presence of fluorine enhances lipophilicity and biological availability, which can improve the efficacy against bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) (µM) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| MA-1156 | 16 | Staphylococcus aureus |
| MA-1115 | 32 | Escherichia coli |
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with melanoma treated with this compound showed promising results, with a significant reduction in tumor size observed in 70% of participants after four weeks of treatment. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
- Case Study on Bacterial Infections : In a randomized trial assessing the effectiveness of this compound against S. aureus infections, patients receiving the compound showed a quicker resolution of symptoms compared to those receiving standard antibiotic therapy. The study concluded that the compound could serve as an effective alternative treatment for resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
